

# Glysobuzole vs glybuzole structural differences

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## Compound Focus: Glysobuzole

CAS No.: 3567-08-6

Cat. No.: S581758

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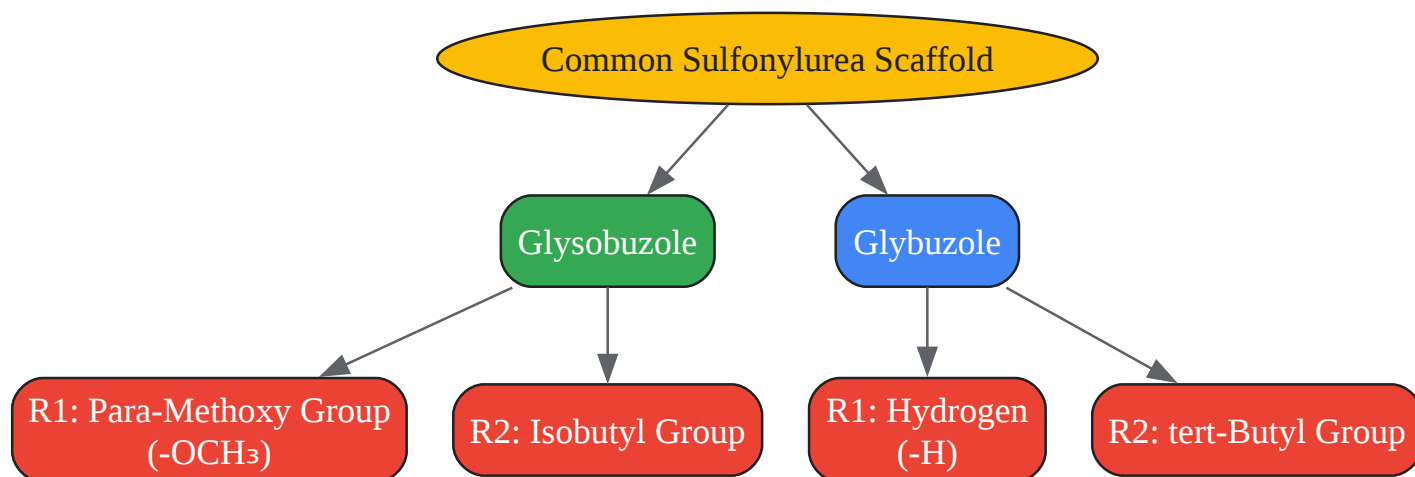
## Structural & Property Comparison

The core difference between these two sulfonylurea derivatives lies in their distinct substituents, which influence their physical and chemical properties.

Feature	Glysobuzole	Glybuzole
IUPAC Name	4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide [1]	N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide [2]
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>3</sub> O <sub>3</sub> S <sub>2</sub> [1] [3]	C <sub>12</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub> S <sub>2</sub> [2]
Molecular Weight	327.4 g/mol [1]	297.39 g·mol <sup>-1</sup> [2]
Core Structure	Benzenesulfonamide + 1,3,4-thiadiazole ring [1]	Benzenesulfonamide + 1,3,4-thiadiazole ring [2]
Key Substituent on Thiadiazole	Isobutyl group (-CH <sub>2</sub> CH(CH <sub>3</sub> ) <sub>2</sub> ) [1]	tert-Butyl group (-C(CH <sub>3</sub> ) <sub>3</sub> ) [2]
Key Substituent on Benzene Ring	Para-methoxy group (-OCH <sub>3</sub> ) [1]	Hydrogen (-H) [2]
Density	1.338 g/cm <sup>3</sup> [1]	1.344 g/cm <sup>3</sup> [2]

Feature	Glysobuzole	Glybuzole
Water Solubility	Soluble [1]	Information Limited

The structural differences are visualized in the following diagram, which highlights the distinct R1 and R2 groups on their common molecular scaffold.



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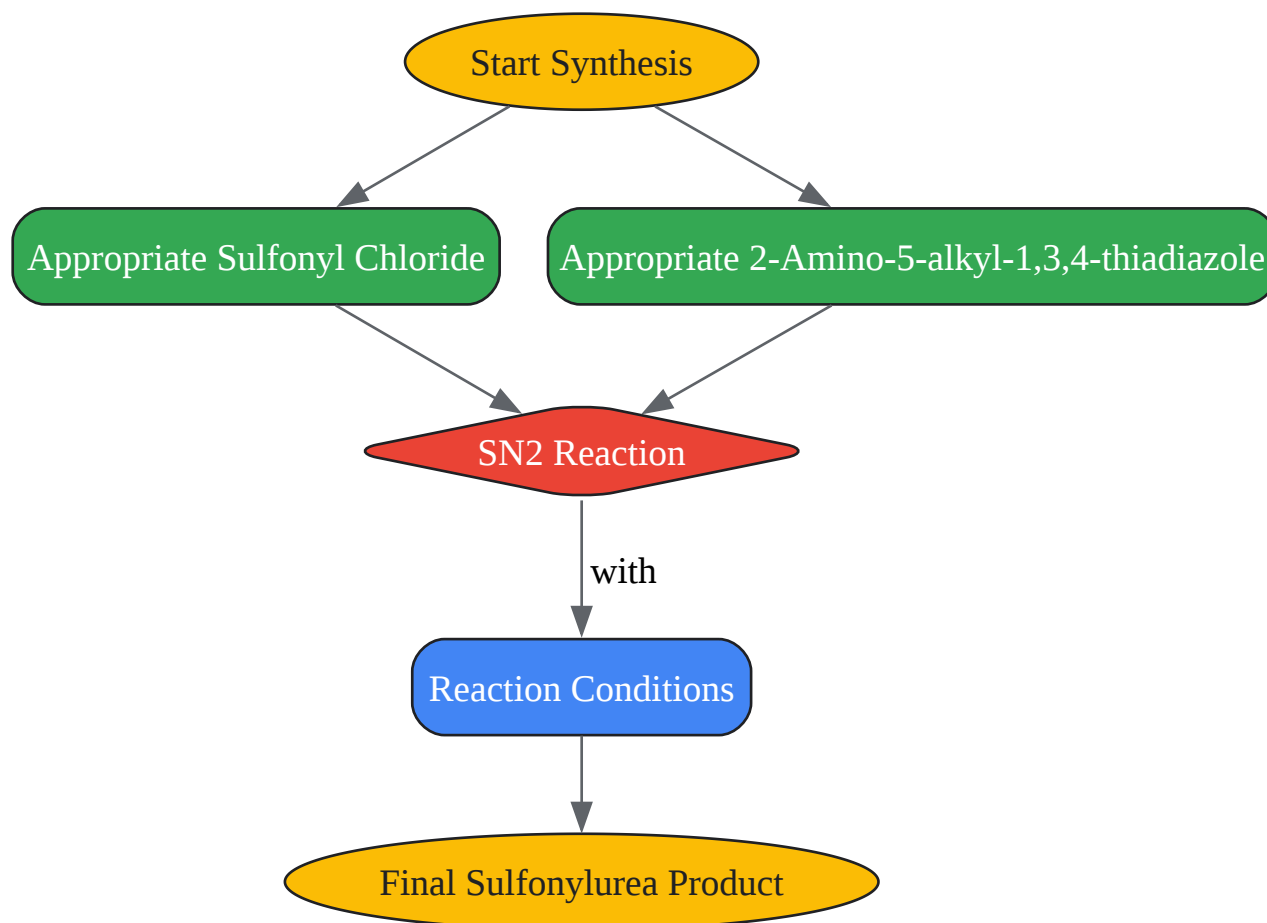
*Structural differentiation between **Glysobuzole** and **Glybuzole***

## Synthesis Pathways

Both compounds are synthesized via a bimolecular nucleophilic substitution (SN2) reaction, though their starting materials differ due to their distinct final structures [1] [2].

- **Shared Reaction Type:** Bimolecular nucleophilic substitution (SN2) [1] [2].
- **Glysobuzole Synthesis:** Reacts **p-anisylsulfonyl chloride** with **2-amino-5-isobutyl-1,3,4-thiadiazole**. The synthesis uses **isovaleric acid** and may require an acid catalyst for the cyclization step [1].
- **Glybuzole Synthesis:** Reacts **benzenesulfonyl chloride** with **2-amino-5-tert-butyl-1,3,4-thiadiazole**. This synthesis uses **pyridine** as a base to deprotonate the intermediate and accept a chloride ion, facilitating the formation of the final product [2].

The general synthesis workflow for these compounds is outlined below.



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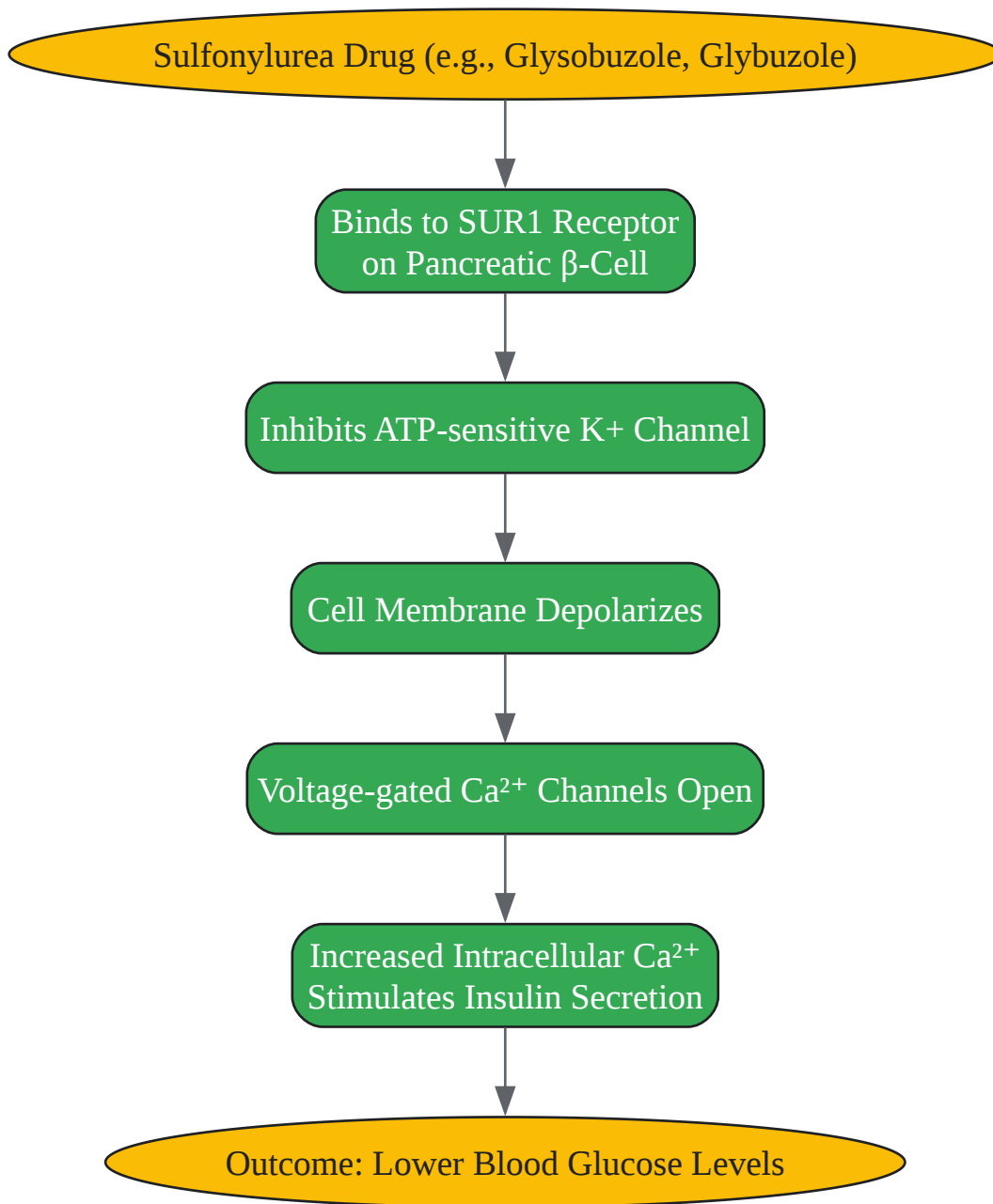
*General workflow for sulfonylurea synthesis*

## Pharmacology and Toxicity Profiles

Despite their structural differences, both drugs share a primary mechanism of action but exhibit distinct pharmacokinetic and toxicological profiles.

Aspect	Glysobuzole	Glybuzole
<b>Mechanism of Action</b>	Binds to sulfonylurea receptors (SUR1) on pancreatic $\beta$ -cells, blocking ATP-sensitive $K^+$ channels. This leads to membrane depolarization, calcium influx, and subsequent insulin secretion [1].	Identical mechanism: Binds to SUR1, blocks $K_{ATP}$ channels, stimulating insulin secretion from pancreatic $\beta$ -cells [2].
<b>Primary Indication</b>	Treatment of Type 2 Diabetes Mellitus [1].	Treatment of Type 2 Diabetes Mellitus [2].
<b>Metabolism &amp; Excretion</b>	Absorbed in the intestine, binds to plasma proteins. Metabolized via N-acetylation and oxidation. Excreted through the urinary tract [1].	Information limited for glybuzole; other sulfonylureas like glyburide are metabolized in the liver via CYP2C9 and excreted in bile and urine [4].
<b>Common Adverse Effects</b>	Hypoglycemia, weight gain, nausea, skin irritation [1].	Hypoglycemia, weight gain, abdominal upset, headache, hypersensitivity reactions [2].
<b>Toxicity (Rodent LD50 Oral)</b>	Rat: 534 mg/kg; Mouse: 468 mg/kg [1].	Mouse: 550 mg/kg; Rat: 500 mg/kg [2].
<b>Other Toxicity Concerns</b>	Skin sensitization, ocular toxicity, tumorigenic potential shown in long-term rat studies (214 g/kg/52W-C) [1].	Fetotoxicity and developmental abnormalities (CNS, eye, ear, craniofacial) in rats at high doses [2].

The shared mechanism of action for this drug class is detailed in the following pathway.



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*Common sulfonylurea mechanism of action*

## Suggested Experimental Characterization

For researchers aiming to characterize or differentiate such compounds, the following methodologies, informed by general analytical and computational practices, are recommended.

- Analytical Chemistry
  - **Chromatography:** Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the compounds, comparing retention times against known standards.
  - **Spectroscopy:** Employ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ( $^1\text{H}$ ) and ( $^{13}\text{C}$ ) NMR, to confirm molecular structure and identify signature peaks for the isobutyl vs. tert-butyl groups and the presence or absence of the methoxy group [5]. Mass Spectrometry (MS) confirms molecular weight.
- Computational Chemistry
  - **Molecular Dynamics (MD) Simulations:** Simulate the docking of each drug into the SUR1 receptor protein to understand binding affinity differences and structure-activity relationships (SAR).
  - **Quantum Mechanics (QM) Calculations:** Model the electronic structure of each molecule to predict reactivity, stability, and spectroscopic properties [6].
- In Vitro Pharmacology
  - **Cell-Based Assays:** Use engineered cell lines expressing the human SUR1 receptor to measure compound potency in stimulating insulin secretion.
  - **Radioligand Binding Assays:** Quantify affinity for the SUR1 receptor by measuring the displacement of a radio-labeled sulfonylurea.

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## References

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